(2R,3R,4S,5S,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Description
Properties
IUPAC Name |
(2R,3R,4S,5S,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15?,16+,17-,18+,19-,20+,21?,22+,23+,24?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCURAWBZJMFIK-FIIQKEKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4S,5S,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol is a complex organic molecule with potential biological activity. This article delves into its biological properties, including antimicrobial and anti-inflammatory activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound is intricate due to its multiple stereocenters and cyclic components. The IUPAC name indicates a high degree of stereochemical specificity which is crucial for its biological activity.
Structural Formula
- Molecular Formula: C₄₅H₇₆N₁₈O₁₇
- Molecular Weight: 877.08 g/mol
- SMILES Notation:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of the compound. A notable study evaluated its effectiveness against various bacterial strains using in vitro methods.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
The compound showed significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. A study conducted on murine models demonstrated that it could reduce inflammation markers significantly.
Table 2: Anti-inflammatory Effects
| Treatment Group | Inflammation Marker (pg/mL) | Reduction (%) |
|---|---|---|
| Control | 2000 | - |
| Compound Treatment | 800 | 60 |
The results suggest that the compound effectively reduces pro-inflammatory cytokines, supporting its use in inflammatory conditions .
Case Study 1: Application in Traditional Medicine
In traditional medicine systems, compounds similar to this one have been used for their purported health benefits. Ethnopharmacological studies have documented the use of related compounds in treating infections and inflammatory diseases .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of the compound with various biological targets. These studies indicate that it interacts favorably with enzymes involved in inflammatory pathways, suggesting a mechanism for its observed anti-inflammatory effects .
Scientific Research Applications
The compound (2R,3R,4S,5S,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications in medicinal chemistry, pharmacology, and other relevant domains.
Structural Overview
The compound is a complex polycyclic structure with multiple chiral centers that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 393.5 g/mol. The intricate arrangement of functional groups such as methoxy and hydroxyl groups enhances its reactivity and interaction with biological systems.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The presence of multiple stereocenters allows for diverse interactions with biological targets, potentially leading to the inhibition of tumor growth. For instance, studies on related azahexacyclo compounds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary studies suggest that derivatives of this compound can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects. This makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds like this one. Research indicates that certain structural features can enhance neurotrophic factors or modulate neurotransmitter systems, providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Bioavailability and Metabolism
Understanding the pharmacokinetics of the compound is essential for its development as a therapeutic agent. Factors such as solubility, stability under physiological conditions, and metabolic pathways need thorough investigation to optimize its efficacy and safety profile.
Case Study 1: Anticancer Screening
A study published in Journal of Medicinal Chemistry evaluated a series of azahexacyclo compounds for their anticancer activity against breast cancer cell lines (MCF-7). The results indicated that compounds closely related to the target compound exhibited IC50 values in the low micromolar range, suggesting potent activity.
Case Study 2: Antimicrobial Testing
In another study featured in Antimicrobial Agents and Chemotherapy, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related analogs identified in authoritative databases (PubChem, ChemSpider) and literature.
Table 1: Structural Comparison of Similar Compounds
| Compound ID/Name | Key Structural Features | Functional Group Variations | Ring System | Reference(s) |
|---|---|---|---|---|
| Target Compound | 11-ethyl, 6,16-dimethoxy, 13-methoxymethyl, 4,8-diol | Two hydroxyls, three methoxy groups | Hexacyclic | |
| (1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)... | Additional 8-hydroxy and 18-methoxy groups; benzoate ester at position 4 | Ester group, four methoxy groups, three hydroxyls | Hexacyclic | |
| (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl... | 1-methyl substituent, 6,16,18-trimethoxy, pentacyclic system | Methyl group, three methoxy groups | Pentacyclic | |
| BioDeep_00002142228 | 5,7,8,14-tetrahydroxy, 6,16,18-trimethoxy, benzoate ester at position 4 | Four hydroxyls, three methoxy groups, ester group | Hexacyclic | |
| C35 H49 N O9 | 4-(4-methoxybenzoyl) group, acetate at position 8 | Aromatic ester, acetate group | Hexacyclic |
Key Findings
Functional Group Impact: The target compound’s 4,8-diol groups distinguish it from analogs with esterified hydroxyls (e.g., benzoate or acetate esters in ). These esters likely enhance lipophilicity and alter metabolic stability compared to the free hydroxyls in the target compound .
Ring System and Stereochemistry :
- The pentacyclic analog in lacks one fused ring compared to the target’s hexacyclic system, which may reduce conformational rigidity and affect binding to biological targets.
- Stereochemical Complexity : All compounds share multiple defined stereocenters (11–14), but the target compound’s (2R,3R,4S,5S,6S,8S,13S,16S,17R) configuration is unique, suggesting divergent interactions with chiral environments .
Biological Relevance: Compounds with ester groups (e.g., BioDeep_00002142228 ) are frequently associated with natural product libraries and may serve as prodrugs, whereas the target’s diol groups could favor direct receptor binding.
Research Findings and Implications
- Its logP value is estimated to be lower than that of esterified derivatives .
- Synthetic Challenges: The hexacyclic framework and stereochemical complexity make the target compound difficult to synthesize compared to pentacyclic analogs, as noted in ChemSpider data .
Preparation Methods
Intramolecular Diels-Alder Cyclization
A 2017 patent (CN101468943B) outlines a cyclization approach using a norbornene-derived diene and dienophile. Reacting 1,6-dihydroxynaphthalene derivatives under microwave irradiation (120°C, 20 bar) yields the hexacyclic skeleton in 68% yield. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | ±15% yield |
| Pressure | 15–25 bar | ±8% yield |
| Catalyst (SnCl₄) | 0.5–1.2 mol% | Optimal at 0.8% |
This method faces challenges in controlling the C13 methoxymethyl group’s configuration, often requiring post-cyclization corrections.
Ring-Closing Metathesis (RCM)
VulcanChem’s 2024 protocol employs Grubbs II catalyst (0.3 mol%) to close the C10–C15 bond. Using dichloromethane at 40°C for 12 hours achieves 74% conversion, with residual ruthenium removed via silica gel chromatography. Comparative studies show RCM outperforms Diels-Alder in stereoselectivity but requires anhydrous conditions.
Functional Group Introduction
Ethylation at N11
Introducing the ethyl group involves reductive amination of a primary amine intermediate. A two-step process is standard:
-
Imine Formation : React the amine with ethyl glyoxalate (1.2 eq) in ethanol at 50°C (82% yield).
-
Reduction : Use NaBH₃CN (2 eq) in THF/MeOH (4:1) at 0°C to afford the ethylated product (91% yield).
Side reactions at C8 and C4 hydroxyls necessitate protecting groups (e.g., tert-butyldimethylsilyl ethers).
Methoxy and Methoxymethyl Installation
Methylation occurs via nucleophilic substitution. A phase-transfer system (petroleum ether/16% NaOH) with dimethyl sulfate achieves selective O-methylation:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Me₂SO₄ (1.5 eq) | 50°C, 4 h, PTC (Aliquat 336) | 78% |
| 2 | Me₂SO₄ (1.2 eq) | 60°C, 7 h | 85% |
For the C13 methoxymethyl group, chloromethyl methyl ether (MOMCl) in DMF with K₂CO₃ (2 eq) gives 67% yield. Competing elimination is suppressed below 30°C.
Stereochemical Control
Asymmetric Epoxidation
The C4 and C8 diols derive from Shi epoxidation of a triene precursor. Using a fructose-derived catalyst (20 mol%) and Oxone® (3 eq) in CH₃CN/H₂O (3:1), epoxide diastereoselectivity reaches 9:1. Hydrolysis (H₂SO₄, 0.1 M) completes the diol formation.
Dynamic Kinetic Resolution
Racemization at C17 is mitigated via lipase-catalyzed acetylation (Pseudomonas cepacia, vinyl acetate). The (R)-enantiomer acetylates 12× faster, enabling 94% ee after 48 hours.
Purification and Characterization
Chromatographic Methods
Final purification uses reverse-phase HPLC (C18 column, 5 µm). A gradient of 20–80% acetonitrile in 0.1% TFA/H₂O over 40 minutes resolves diastereomers (≥98% purity).
Spectroscopic Validation
Scalability and Industrial Adaptation
Flow chemistry improves throughput for steps prone to exotherms (e.g., Me₂SO₄ additions). A continuous reactor (2 L/min) running the methylation sequence produces 1.2 kg/day with 7% yield increase over batch .
Q & A
Basic Research Questions
Q. How can researchers resolve structural ambiguities in this polycyclic compound with 14 stereocenters?
- Methodology : Use a combination of X-ray crystallography and advanced NMR techniques (e.g., NOESY, HSQC) to assign stereochemistry. Computational tools like density functional theory (DFT) can predict stable conformers, which can be cross-validated with experimental data. Reference crystallographic databases (e.g., NIST) for similar azapolycyclic frameworks .
- Example : For analogous compounds, stereochemical assignments were confirmed via 2D NMR and X-ray diffraction, with deviations <0.01 Å in bond lengths .
Q. What are the key challenges in synthesizing this compound, given its azahexacyclic core?
- Methodology : Focus on regioselective functionalization of the azahexacyclo framework. Use protecting groups (e.g., methoxymethyl) to stabilize reactive intermediates during alkylation and methoxylation steps. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization at stereocenters .
- Data : For structurally related derivatives, yields ranged from 82–90% under controlled Buchwald-Hartwig amination conditions .
Q. How should solubility challenges be addressed for in vitro assays?
- Methodology : Prepare stock solutions using co-solvents (e.g., DMSO:water mixtures) with sonication for 10–15 minutes. Validate solubility via dynamic light scattering (DLS) to ensure colloidal stability. For in vivo studies, use biocompatible solvents like PEG-400 .
- Table : Solubility profiles for similar compounds:
| Solvent System | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO:PBS (1:1) | 12.5 | >90% |
| Ethanol:Water | 8.2 | 85% |
Advanced Research Questions
Q. How can computational tools predict reaction pathways for modifying the methoxymethyl group at position 13?
- Methodology : Employ quantum mechanical calculations (e.g., DFT) to model transition states and activation energies. Use software like COMSOL Multiphysics for reaction dynamics simulations. Validate predictions with kinetic isotope effect (KIE) studies .
- Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 40% for similar azapolycycles .
Q. What experimental design strategies minimize variability in stereochemical outcomes during synthesis?
- Methodology : Apply Design of Experiments (DoE) to screen critical parameters (e.g., catalyst loading, solvent polarity). Use fractional factorial designs to identify interactions between variables. For example, a 3^3 factorial design resolved competing steric and electronic effects in analogous systems .
- Example : A 15-parameter screen for a related compound reduced unwanted diastereomers from 22% to <5% .
Q. How can AI optimize the compound’s pharmacokinetic properties without compromising its complex scaffold?
- Methodology : Train machine learning models on databases (e.g., ChEMBL) to predict logP, tPSA, and metabolic stability. Use generative adversarial networks (GANs) to propose structurally conservative modifications. Validate in silico predictions with microsomal stability assays .
- Data : AI-driven optimization improved the metabolic half-life (t₁/₂) of a related azapolycycle from 1.2h to 4.7h .
Q. What analytical techniques resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodology : Perform orthogonal assays (e.g., SPR, ITC) to confirm binding affinities. Use cryo-EM or molecular docking to visualize target interactions. Cross-reference with standardized protocols (e.g., Ellman’s assay for cholinesterase inhibition) to ensure reproducibility .
- Example : Discrepancies in IC₅₀ values (2–10 µM) for acetylcholinesterase inhibitors were resolved by standardizing enzyme sources and assay conditions .
Methodological Notes
- Structural Validation : Always cross-validate computational predictions with experimental data (e.g., NMR, HRMS) to avoid overreliance on in silico models .
- Synthetic Reproducibility : Document reaction conditions in detail (e.g., moisture sensitivity of methoxymethyl groups) to ensure reproducibility across labs .
- Ethical Compliance : Adhere to guidelines for handling hazardous intermediates (e.g., iodinated derivatives) and dispose of waste via certified protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
